molecular formula C25H26FN5O3 B14105883 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14105883
M. Wt: 463.5 g/mol
InChI Key: CZBYKUCMZRMKBT-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of ethoxyphenyl and fluorophenyl derivatives.

    Cyclization Reactions: Formation of the pyrimido[1,2-g]purine core through cyclization reactions.

    Functional Group Modifications: Introduction of ethoxy, fluorophenyl, and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxy and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-ethoxyphenyl)-3-[(2-bromophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

This detailed article provides a comprehensive overview of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26FN5O3

Molecular Weight

463.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26FN5O3/c1-4-34-19-11-9-18(10-12-19)29-13-16(2)14-30-21-22(27-24(29)30)28(3)25(33)31(23(21)32)15-17-7-5-6-8-20(17)26/h5-12,16H,4,13-15H2,1-3H3

InChI Key

CZBYKUCMZRMKBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C

Origin of Product

United States

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